molecular formula C16H16N2O3S B4573729 N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide

N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No.: B4573729
M. Wt: 316.4 g/mol
InChI Key: JDIITXWKMHWZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.08816355 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvatochromism and Molecular Interaction

Studies have explored the solvatochromic behavior of related heteroaromatic compounds, demonstrating the effect of solvent interactions on molecular properties. For instance, N-(4-Methyl-2-nitrophenyl)acetamide forms complexes with protophilic solvents, showing how medium properties influence equilibrium states and molecular interactions through hydrogen bonding. This suggests potential applications in understanding solvent effects on molecular dynamics and designing sensors or materials responsive to environmental changes (Krivoruchka et al., 2004).

DNA-Binding and Biological Activity

Research on nitrosubstituted acyl thioureas, including compounds similar to the one , has revealed insights into DNA-binding capabilities and biological activities. These studies suggest potential applications in developing novel therapeutics, given the demonstrated interactions with DNA and the observed antioxidant, cytotoxic, and antimicrobial activities (Tahir et al., 2015).

Nonlinear Optical Materials

Compounds such as N-(3-nitro­phenyl)­acet­amide have been identified as organic nonlinear optical materials, suggesting the utility of related compounds in optical and photonic applications. The specific crystallographic and molecular properties highlight the potential for developing new materials with tailored optical characteristics (Mahalakshmi et al., 2002).

Anticancer and Antimalarial Activity

The synthesis and biological evaluation of similar thiazole derivatives as anticancer agents underline the potential medicinal applications of related compounds. This line of research indicates the possibility of developing new drugs based on molecular modifications to target specific cancer cells or pathogens (Evren et al., 2019).

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-3-7-14(8-4-11)22-10-16(19)17-13-6-5-12(2)15(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIITXWKMHWZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.